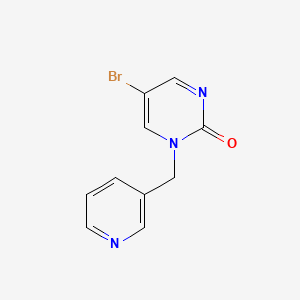

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that features a bromine atom, a pyridinylmethyl group, and a pyrimidinone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one typically involves the bromination of a pyrimidinone precursor followed by the introduction of the pyridinylmethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The pyridinylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

化学反応の分析

Substitution Reactions

The bromine atom at position 5 of the pyrimidinone core enables nucleophilic substitution reactions. This reactivity is exploited to generate derivatives for pharmaceutical and materials science applications.

Key Reagents and Conditions

-

Palladium-Catalyzed Coupling : Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in THF/H₂O at 80°C .

-

Amine Substitution : Reaction with primary/secondary amines (e.g., morpholine) in ethanol under reflux yields pyrimidin-2(1H)-one derivatives .

-

Thiol Substitution : Treatment with thiols (e.g., p-methoxybenzylthiol) in DMF at −45°C with K₂CO₃ as a base .

Example Reaction Outcomes

Oxidation and Reduction Reactions

The pyridin-3-ylmethyl group and pyrimidinone core undergo redox transformations.

Oxidation Pathways

-

Pyridin-3-ylmethyl Oxidation : Using KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid.

-

Core Oxidation : Chromium trioxide (CrO₃) in acetic acid oxidizes the pyrimidinone ring to a pyrimidinedione.

Reduction Pathways

-

Bromine Reduction : Catalytic hydrogenation (H₂, Pd/C) removes the bromine atom, yielding 1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one .

-

Nitro Group Reduction : If present, nitro groups are reduced to amines using SnCl₂/HCl.

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles, enhancing structural complexity for drug discovery.

Notable Examples

-

Isothiazolo[4,5-b]pyridine Formation : Oxidative cyclization with bromine (Br₂) in ethyl acetate at 0°C yields fused heterocycles .

-

Pyrazolo[3,4-d]pyrimidine Synthesis : Reaction with hydrazine derivatives under microwave irradiation forms tricyclic structures .

Reaction Conditions

| Product | Reagents | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Isothiazolo[4,5-b]pyridine | Br₂, EtOAc | 75 | 0°C, 2 h | |

| Pyrazolo[3,4-d]pyrimidine | NH₂NH₂, EtOH | 68 | Reflux, 6 h |

Stability Under Acidic/Basic Conditions

-

Acidic Conditions : Stable in dilute HCl (pH 2–4) but degrades in concentrated H₂SO₄ .

-

Basic Conditions : Decomposes in NaOH (>1 M) due to pyrimidinone ring opening .

Thermal Stability

Mechanistic Insights

-

Suzuki Coupling Mechanism : The bromine atom undergoes oxidative addition with Pd(0), followed by transmetallation with boronic acid and reductive elimination .

-

Cyclization Mechanism : Bromine acts as both an oxidizing agent and leaving group, facilitating intramolecular bond formation .

Comparative Reactivity

| Reaction Type | 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one | 5-Chloro Analog |

|---|---|---|

| Suzuki Coupling | Faster (Br better leaving group) | Slower |

| Nucleophilic Substitution | Moderate | Faster (Cl smaller size) |

| Oxidative Stability | More stable | Less stable |

Industrial-Scale Considerations

科学的研究の応用

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other biological targets.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a lead compound for drug development.

作用機序

The mechanism of action of 5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridinylmethyl group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

類似化合物との比較

Similar Compounds

- 5-Chloro-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one

- 5-Fluoro-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one

- 5-Iodo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one

Uniqueness

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance of size and reactivity that can be advantageous in certain applications.

生物活性

5-Bromo-1-(pyridin-3-ylmethyl)pyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in research, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a bromine atom, a pyridinylmethyl group, and a pyrimidinone core. Its synthesis typically involves the bromination of a pyrimidinone precursor, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution reactions. Common reagents include bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the pyridinylmethyl group enhances its binding affinity to these targets, influencing their activity and leading to various biological effects. This compound has been implicated in the modulation of kinase enzymes, which are critical in numerous cellular signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of halogenated compounds similar to this compound. For instance, related pyridine derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer properties as well. Compounds with similar frameworks have demonstrated selective inhibition of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. For example, certain derivatives have shown IC50 values as low as 0.36 µM against CDK2, indicating high potency .

Data Table: Biological Activity Summary

| Biological Activity | Target Organisms/Enzymes | MIC/IC50 Values | References |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 mg/mL | |

| Escherichia coli | 0.0039 - 0.025 mg/mL | ||

| Anticancer | CDK2 | 0.36 µM | |

| CDK9 | 1.8 µM |

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating various pyridine derivatives, compounds structurally related to this compound exhibited varying degrees of antibacterial activity, particularly against S. aureus and E. coli. The introduction of halogens was found to enhance bioactivity significantly, suggesting that modifications to the structure can lead to improved therapeutic agents .

Case Study 2: Inhibition of Kinases

Research has shown that derivatives based on the pyrimidinone core can effectively inhibit key kinases involved in cancer progression. One study reported that specific modifications led to compounds with enhanced selectivity for CDK2 over CDK9, suggesting that structural variations can lead to promising anticancer therapies .

特性

IUPAC Name |

5-bromo-1-(pyridin-3-ylmethyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-9-5-13-10(15)14(7-9)6-8-2-1-3-12-4-8/h1-5,7H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFGBWHHEVHEGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CN2C=C(C=NC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。